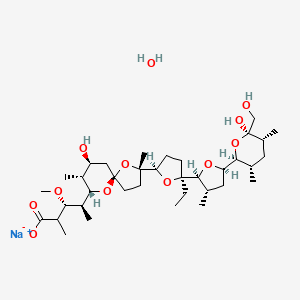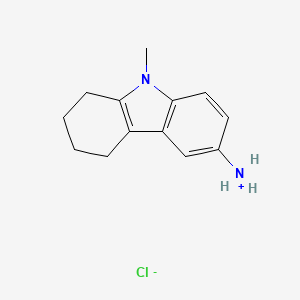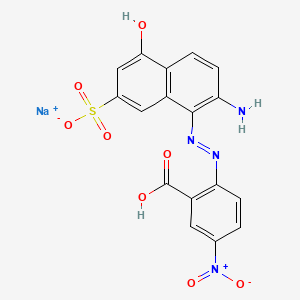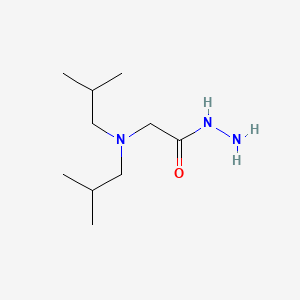
Glycine, N,N-diisobutyl-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diisobutylglycine hydrazide is an organic compound with the molecular formula C10H23N3O It is a derivative of glycine, where the amino group is substituted with two isobutyl groups, and the carboxyl group is converted to a hydrazide
准备方法
Synthetic Routes and Reaction Conditions
N,N-Diisobutylglycine hydrazide can be synthesized through the reaction of N,N-diisobutylglycine with hydrazine. The reaction typically involves the use of an organic solvent such as ethanol or methanol, and it is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
N,N-Diisobutylglycine+Hydrazine→N,N-Diisobutylglycine hydrazide+Water
Industrial Production Methods
In an industrial setting, the production of N,N-Diisobutylglycine hydrazide may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
N,N-Diisobutylglycine hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides.
科学研究应用
N,N-Diisobutylglycine hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of N,N-Diisobutylglycine hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
N,N-Diisobutylglycine: The parent compound without the hydrazide group.
N,N-Diisobutylglycine oxime: An oxidized derivative.
N,N-Diisobutylglycine amine: A reduced derivative.
Uniqueness
N,N-Diisobutylglycine hydrazide is unique due to its hydrazide group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
2644-37-3 |
|---|---|
分子式 |
C10H23N3O |
分子量 |
201.31 g/mol |
IUPAC 名称 |
2-[bis(2-methylpropyl)amino]acetohydrazide |
InChI |
InChI=1S/C10H23N3O/c1-8(2)5-13(6-9(3)4)7-10(14)12-11/h8-9H,5-7,11H2,1-4H3,(H,12,14) |
InChI 键 |
OFJSNTDWKDOLCT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CC(C)C)CC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


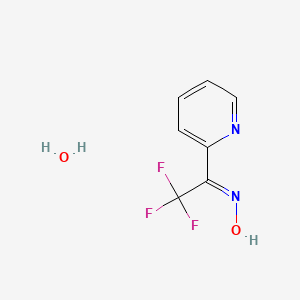

![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
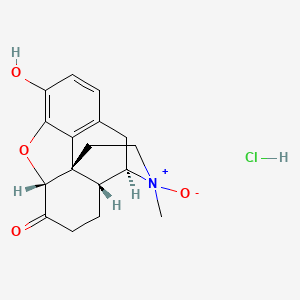

![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
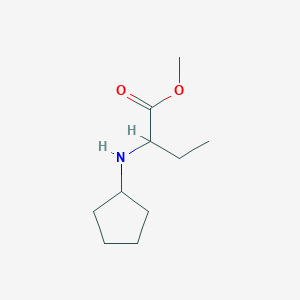
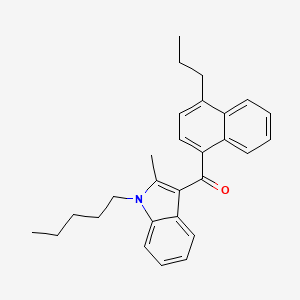
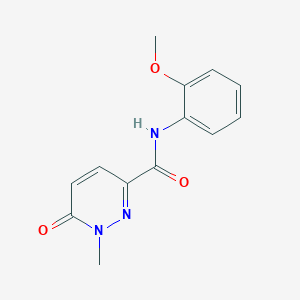
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
